molecular formula C8H16N2O3 B2507978 Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2230802-86-3

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2507978
CAS RN: 2230802-86-3
M. Wt: 188.227
InChI Key: ZWKLUSFPRRYDGL-RNFRBKRXSA-N
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Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives involves multi-step reactions, often starting with readily available substrates. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a starting material to prepare various substituted derivatives through reactions with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of ethanol (EtOH) and triethylamine (TEA) at room temperature . Similarly, ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates are synthesized via a three-component reaction involving sodium diethyloxalylacetate, aromatic aldehyde, and 4-aminobenzenesulfonamide .

Molecular Structure Analysis

The molecular structures of the synthesized ethyl carboxylate derivatives are confirmed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (PMR), and mass spectrometry . X-ray crystallography is also employed to determine the crystal and molecular structure of certain derivatives, revealing details such as intramolecular hydrogen bonding and the stabilization of the molecular structure .

Chemical Reactions Analysis

The synthesized ethyl carboxylate derivatives undergo further chemical transformations to yield a variety of heterocyclic compounds. For example, the amino-imino derivative is used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are converted into different azanaphthalene and pyridine derivatives upon treatment with various nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their spectroscopic data, which provide insights into their functional groups and molecular geometry. The antibacterial and immunobiological activities of some derivatives are also evaluated, indicating potential applications in the development of new therapeutic agents . Thermal analysis and density functional theory (DFT) calculations are used to study the stability and electronic properties of the compounds .

Scientific Research Applications

Enantioselective Michael Reactions

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been utilized in enantioselective Michael reactions. These reactions involve the formation of (Z)-adducts from chiral secondary enaminoesters and nitroethylenes. The process is characterized by good to excellent diastereoselectivity. This has been demonstrated in the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial et al., 2000).

Formation of Pyrrolidine Derivatives

The compound is also involved in reactions leading to the formation of pyrrolidine derivatives. For example, primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters with ethylamine and ethanolamine results in the creation of enantiomerically pure pyrrolidine derivatives. This is significant in the context of stereoselective protonation and the enamine–imine rearrangement processes (Z. R. Valiullina et al., 2020).

Synthesis of Tetrahydropyridines

In another application, ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used in the synthesis of tetrahydropyridines. This involves a phosphine-catalyzed [4 + 2] annulation process, where the compound acts as a 1,4-dipole synthon. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Xue-Feng Zhu et al., 2003).

Applications in Antibacterial Agents

This compound has also been synthesized and explored for its potential as an antibacterial agent. The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, which contain an amino- and/or hydroxy-substituted cyclic amino group, is an example. These compounds have shown promising in vitro and in vivo antibacterial activity (H. Egawa et al., 1984).

Synthesis of Optically Active Bases

Additionally, it plays a role in the synthesis of optically active bases. The synthesis of ethyl (+)-6α-hydroxy-β-pyrrolizidine-1α-carboxylate, which was then converted into naturally occurring pyrrolizidine bases, highlights its application in the synthesis of optically active compounds (David J. Robins & Santi Sakdarat, 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKLUSFPRRYDGL-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@@H]([C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

2230802-86-3
Record name rac-ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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